molecular formula C20H15FN2O2 B4553511 3-benzamido-N-(2-fluorophenyl)benzamide

3-benzamido-N-(2-fluorophenyl)benzamide

Cat. No.: B4553511
M. Wt: 334.3 g/mol
InChI Key: BVFOXSXHLRDQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzamido-N-(2-fluorophenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core substituted with a 2-fluorophenyl group on the nitrogen atom and a secondary benzamido moiety at the 3-position, a structural motif shared with biologically active molecules . Benzamide derivatives are extensively investigated for their potential as cell differentiation inducers and possess antineoplastic (anti-cancer) activity . Specifically, related compounds have shown promise in scientific studies for differentiating hematopoietic and lymphoid cancer cells, suggesting potential research applications in oncology and the study of autoimmune diseases . The mechanism of action for this class of compounds typically involves the induction of cell differentiation, which can alter the proliferation and function of malignant cells, making them a valuable tool for probing cellular pathways . As a fine chemical, it serves as a key intermediate for the synthesis of more complex molecules and is utilized in organic synthesis, medicinal chemistry, and as a building block for the development of active pharmaceutical ingredients (APIs) . This product is supplied with supporting analytical data, including HPLC, LCMS, and NMR, to ensure identity and high purity for research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-benzamido-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-17-11-4-5-12-18(17)23-20(25)15-9-6-10-16(13-15)22-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFOXSXHLRDQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

3-Benzamido-N-(2-fluorophenyl)benzamide: Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and biological context of 3-benzamido-N-(2-fluorophenyl)benzamide , a synthetic bis-benzamide scaffold.[1][2] This molecule serves as a critical structural probe in medicinal chemistry, particularly in the development of TASK-1 (KCNK3) potassium channel inhibitors and as a mechanistic control in Histone Deacetylase (HDAC) research.[1][2]

Executive Summary

This compound (C


H

FN

O

) is a synthetic small molecule belonging to the bis-benzamide class.[1][2] It is characterized by a central meta-substituted benzene ring flanked by two amide linkages: one connecting to a terminal phenyl group (benzamido) and the other to a 2-fluorophenyl moiety.[1][2]

This scaffold is chemically significant for two primary reasons:

  • TASK-1 Inhibition: It is a close structural analog of TASK-1-IN-1 (3-benzamido-N-(2-ethylphenyl)benzamide), a potent and selective inhibitor of the two-pore domain potassium channel KCNK3 (TASK-1).[1][2][3] The 2-fluorophenyl substitution is often explored to modulate metabolic stability and lipophilicity while retaining channel blockade.[1][2]

  • HDAC Negative Control: Structurally related to the Class I HDAC inhibitor Entinostat (MS-275) , this compound lacks the critical zinc-binding ortho-amino group.[1][2] Consequently, it is frequently utilized as a negative control to validate zinc-dependent binding mechanisms in epigenetic assays.[1][2]

Chemical Structure & Physicochemical Properties
2.1 Structural Breakdown

The molecule consists of three aromatic systems linked by amide bonds, creating a "linear" but flexible topology.[2]

  • Core: 1,3-Disubstituted benzene (Isophthalic-like pattern, though derived from 3-aminobenzoic acid).[1][2]

  • Head Group: Benzamide (Phenyl-CO-NH-).[1][2]

  • Tail Group: N-(2-fluorophenyl)amide.[1][2] The fluorine atom at the ortho position induces a specific conformational lock via electrostatic repulsion with the amide oxygen and weak H-bonding with the amide nitrogen.[1][2]

2.2 Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Formula C

H

FN

O

Synthetic Bis-amide
Molecular Weight 334.34 g/mol Fragment-like, highly drug-like
cLogP ~3.5 - 4.0High lipophilicity; likely membrane permeable
H-Bond Donors 2 (Amide NH)Critical for binding pocket interactions
H-Bond Acceptors 2 (Amide CO) + 1 (F)Fluorine acts as a weak acceptor
Rotatable Bonds 5Moderate flexibility allows induced fit
TPSA ~58 ŲGood oral bioavailability prediction (<140 Ų)
Synthetic Pathways

The synthesis of this compound is typically achieved through a convergent sequential amide coupling strategy.[1][2] The central scaffold, 3-aminobenzoic acid , serves as the linchpin.[1][2]

3.1 Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target This compound Inter1 Intermediate A: 3-benzamidobenzoic acid Target->Inter1 Amide Coupling (Right) Inter2 Intermediate B: 3-amino-N-(2-fluorophenyl)benzamide Target->Inter2 Amide Coupling (Left) SM1 Start 1: 3-Aminobenzoic acid Inter1->SM1 SM2 Start 2: Benzoyl Chloride Inter1->SM2 Inter2->SM1 SM3 Start 3: 2-Fluoroaniline Inter2->SM3

Figure 1: Retrosynthetic disconnection showing two possible routes.[1][2] Route A (via Intermediate 1) is generally preferred to avoid handling free anilines in the final step.[1][2]

3.2 Step-by-Step Synthesis Protocol

Route A: Acylation followed by Amidation (Preferred) [1][2]

  • Step 1: Synthesis of 3-benzamidobenzoic acid

    • Reagents: 3-Aminobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.5 eq).[1][2]

    • Solvent: Dichloromethane (DCM) or THF.[2]

    • Procedure: Dissolve 3-aminobenzoic acid in DCM/Et3N at 0°C. Dropwise add benzoyl chloride. Warm to RT and stir for 4 hours. Acidify with 1M HCl to precipitate the product.

    • Yield: ~85-90%.[2]

    • Checkpoint: Verify formation of the amide bond by IR (Amide I band at ~1650 cm⁻¹) and disappearance of aniline NH₂.[2]

  • Step 2: Coupling with 2-Fluoroaniline

    • Reagents: 3-benzamidobenzoic acid (1.0 eq), 2-Fluoroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1][2]

    • Solvent: DMF (Anhydrous).[2]

    • Procedure:

      • Activate the carboxylic acid with HATU/DIPEA in DMF for 30 mins.

      • Add 2-fluoroaniline and stir at RT for 12-16 hours.

      • Quench with water, extract with Ethyl Acetate.[2]

      • Wash with NaHCO₃ (sat) and Brine.[2]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]

    • Validation:

      
      H NMR should show two amide singlets (~10.5 ppm) and the characteristic multiplets of the three aromatic rings.[2]
      
Biological Context & Mechanism of Action[1][2][3][5]
4.1 Primary Context: TASK-1 (KCNK3) Inhibition

This molecule is a direct analog of TASK-1-IN-1 (CAS: 600125-11-9), a potent blocker of the TASK-1 two-pore domain potassium channel.[1][2][3]

  • Mechanism: Bis-benzamides bind to the intracellular vestibule of the TASK-1 channel, occluding the pore and preventing K

    
     efflux.[1][2] This leads to membrane depolarization.[2][3]
    
  • SAR Insight: The ortho-substituent on the terminal aniline (2-F vs 2-Et) dictates potency and metabolic stability.[1][2]

    • 2-Ethyl (TASK-1-IN-1): High potency (IC

      
       ~10-50 nM).[1][2]
      
    • 2-Fluoro (Target): The fluorine atom acts as a bioisostere for the ethyl group.[1][2] While it reduces steric bulk, it increases metabolic resistance to oxidation at the ortho position.[2] It typically retains nanomolar affinity but may alter kinetics due to the electron-withdrawing nature of fluorine.[1][2]

4.2 Secondary Context: HDAC Negative Control

In the field of epigenetics, this compound serves as a critical negative control for Entinostat (MS-275) analogs.[1][2]

  • Active Pharmacophore (Entinostat): Requires a 2-aminophenyl group to chelate the Zinc (Zn

    
    ) ion in the HDAC catalytic pocket.[1][2]
    
  • Inactive Control (Target): The 2-fluorophenyl group cannot chelate Zinc.[1][2] Therefore, any biological activity observed with this compound is attributed to off-target effects rather than HDAC inhibition.[1][2]

4.3 Signal Transduction Diagram (TASK-1)

Signaling Compound This compound Target TASK-1 Channel (KCNK3) Compound->Target Binds Intracellular Vestibule Effect Pore Occlusion Target->Effect Blocks K+ Efflux CellResponse Membrane Depolarization Effect->CellResponse Physio Increased Excitability (Neurons/Cardiomyocytes) CellResponse->Physio

Figure 2: Mechanism of action for TASK-1 inhibition.[1][2] The compound binds to the channel pore, preventing potassium flow and increasing cellular excitability.[1][2][3]

Analytical Characterization Data

Researchers synthesizing this compound should expect the following spectral signatures:

  • 
    H NMR (500 MHz, DMSO-d
    
    
    
    ):
    • 
       10.60 (s, 1H, Amide NH), 10.45 (s, 1H, Amide NH).[1][2]
      
    • 
       8.40 (s, 1H, Central Ar-H2).[1][2]
      
    • 
       8.00–7.90 (m, Benzoyl ortho-protons).[1][2]
      
    • 
       7.60–7.20 (m, Multiplets for remaining aromatic protons).[1][2]
      
    • Key Feature: The 2-fluorophenyl ring protons will show complex splitting due to

      
      F-
      
      
      
      H coupling (
      
      
      ).[1][2]
  • 
    F NMR: 
    
    • Single peak around -120 to -130 ppm (characteristic of ortho-fluoroaniline derivatives).[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 335.12.[2]
      
    • [M+Na]

      
       = 357.10.[2]
      
References
  • TASK-1 Inhibitor Discovery: Selective TASK-1 Inhibitor with a Defined Structure-Activity Relationship Reduces Cancer Cell Proliferation and Viability.[1][2][4] J. Med.[2][4] Chem. 2022.[2][4] Link

  • Bis-benzamide Scaffold Synthesis: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med. Chem. 2018.[2] Link

  • TASK-1-IN-1 Characterization: MedKoo Biosciences Product Data: TASK-1-IN-1 (CAS 600125-11-9).[1][2][3][5][6]Link[1][2]

  • HDAC Inhibitor SAR: Benzamide derivatives as histone deacetylase inhibitors.[2] Expert Opin.[2] Ther. Pat. 2010. Link[1][2]

Sources

A Comprehensive Technical Guide to 3-benzamido-N-(2-fluorophenyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The subject of this technical guide, 3-benzamido-N-(2-fluorophenyl)benzamide, is a putative compound for which no CAS number or experimental data is publicly available at the time of writing. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework for its synthesis, characterization, and potential utility based on established chemical principles and the known properties of structurally related molecules.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and material properties.[1][2][3] The amide bond provides a stable structural motif capable of participating in hydrogen bonding, a key interaction in biological systems. The strategic placement of various substituents on the aromatic rings of the benzamide scaffold allows for the fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on the theoretical profile of a specific, novel benzamide derivative: this compound. This molecule possesses several interesting structural features: a benzamido group at the 3-position, which introduces an additional amide functionality and potential for extended hydrogen bonding networks, and a 2-fluorophenyl group on the amide nitrogen, which can influence conformation and metabolic stability. While this specific compound is not yet described in the scientific literature, this guide will provide a robust theoretical foundation for its synthesis, expected analytical characteristics, and potential applications, drawing parallels from well-documented analogues.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods and structure-property relationships can provide valuable estimates of the physicochemical properties of a novel compound. These predictions are useful for designing synthetic routes, purification strategies, and initial biological assays.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₂₀H₁₅FN₂O₂Elemental composition
Molecular Weight 346.35 g/mol Elemental composition
CAS Number Not AssignedNot found in chemical databases
Appearance White to off-white solidBased on similar benzamide compounds
Melting Point 180-220 °CInferred from related structures
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.General solubility of aromatic amides[4]
Predicted LogP ~3.5 - 4.5Based on structural similarity to known benzamides

Part 1: Synthesis and Purification

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry.[5][6] The most common and direct approach involves the coupling of a carboxylic acid derivative with an amine. For the synthesis of this compound, a plausible and efficient route would involve the amidation of 3-(benzoylamino)benzoic acid with 2-fluoroaniline.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 3-aminobenzoic acid.

G A 3-Aminobenzoic Acid C Step 1: N-Benzoylation A->C B Benzoyl Chloride B->C D 3-(Benzoylamino)benzoic Acid C->D Base (e.g., Pyridine) F Step 2: Acyl Chloride Formation D->F E Activating Agent (e.g., SOCl₂) E->F G 3-(Benzoylamino)benzoyl Chloride F->G I Step 3: Amidation G->I H 2-Fluoroaniline H->I J This compound I->J Base (e.g., Triethylamine) K Purification (Crystallization/Chromatography) J->K L Final Product K->L G cluster_0 This compound A Benzamido Group at C3: - Potential for H-bond donation and acceptance - Can influence solubility and cell permeability C Amide Linkages: - Key for binding to biological targets - Provide structural rigidity B N-(2-fluorophenyl) Group: - Fluorine can enhance metabolic stability - Ortho-substitution may induce a specific conformation

Sources

Biological Activity of 3-Benzamido-N-(2-fluorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-benzamido-N-(2-fluorophenyl)benzamide , a representative compound of the meta-diamide class of insecticides and a potent GABA-gated chloride channel antagonist .

Executive Summary

This compound is a synthetic small molecule belonging to the meta-diamide chemical class (specifically, the 3-benzamido-N-phenylbenzamide scaffold). Its primary biological activity is the potent and selective antagonism of insect GABA-gated chloride channels (RDL receptors) .

Unlike traditional GABA antagonists (e.g., fipronil, dieldrin) that block the channel pore, meta-diamides bind to a distinct allosteric site (likely the transmembrane intersubunit interface), making them effective against resistant pest strains. This compound serves as a critical lead structure in the development of modern insecticides like Broflanilide and Cyproflanilide .

While its primary utility is agrochemical, the benzamide scaffold also possesses potential pharmacological relevance in histone deacetylase (HDAC) and sirtuin (SIRT) modulation, though the specific 2-fluorophenyl substitution pattern optimizes it for the insect GABA receptor target.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Structure
  • IUPAC Name: N-(3-((2-fluorophenyl)carbamoyl)phenyl)benzamide

  • Common Class: meta-Diamide; 3-Benzamidobenzanilide derivative

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    [1][2][3][4]
  • Molecular Weight: 334.34 g/mol [2]

Structural Analysis: The molecule features a central benzene ring substituted at the 1- and 3-positions with amide groups.

  • Position 1: An amide linkage to a 2-fluorophenyl group (N-(2-fluorophenyl)carbamoyl). The fluorine atom at the ortho-position is critical for metabolic stability and conformational locking.

  • Position 3: An amide linkage from a benzoyl group (3-benzamido). This moiety is essential for binding affinity to the allosteric site on the GABA receptor.

Key Physicochemical Parameters
ParameterValue (Predicted)Biological Implication
LogP ~3.5 - 4.2High lipophilicity facilitates cuticle penetration in insects and CNS entry.
TPSA ~58 ŲModerate polar surface area, allowing good membrane permeability.
H-Bond Donors 2Crucial for hydrogen bonding within the receptor binding pocket.
H-Bond Acceptors 2Interacts with specific residues (e.g., Tyr, Ser) in the transmembrane domain.
Solubility Low (Water)Requires formulation (e.g., EC, SC) or DMSO for in vitro assays.

Mechanism of Action: GABA Receptor Antagonism

The primary target of this compound is the Resistant to Dieldrin (RDL) subunit of the insect GABA receptor.

Molecular Target: RDL GABA-Gated Chloride Channel
  • Receptor Type: Pentameric Ligand-Gated Ion Channel (pLGIC).

  • Physiological Role: Mediates fast inhibitory neurotransmission in the insect central nervous system.

  • Binding Site: A novel allosteric site located in the transmembrane domain (inter-subunit interface), distinct from the orthosteric GABA site and the channel pore (picrotoxinin/fipronil site).

Mechanism of Inhibition
  • Binding: The compound binds to the allosteric site, stabilizing the receptor in a closed (desensitized-like) conformation .

  • Blockade: This prevents the channel from opening in response to GABA binding.

  • Effect: Chloride ion influx is blocked

    
     Loss of inhibitory control 
    
    
    
    Neuronal hyperexcitation
    
    
    Convulsions and death of the insect.
Selectivity & Resistance Breaking
  • Cross-Resistance: Due to its unique binding site, this compound retains activity against fipronil-resistant and dieldrin-resistant strains (which typically have mutations in the channel pore, e.g., A302S).

  • Mammalian Selectivity: The compound shows significantly higher affinity for insect RDL receptors compared to mammalian GABA

    
     receptors, providing a safety margin for non-target organisms.
    

G Compound 3-Benzamido-N- (2-fluorophenyl)benzamide Receptor Insect GABA Receptor (RDL Subunit) Compound->Receptor Targets Site Allosteric Transmembrane Site Receptor->Site Binds at Action Stabilizes Closed Conformation Site->Action Induces Physio Blocks Cl- Influx Action->Physio Causes Outcome Neuronal Hyperexcitation (Insecticidal Effect) Physio->Outcome Results in

Figure 1: Mechanism of action pathway for this compound targeting the insect GABA receptor.

Structure-Activity Relationship (SAR)[5]

The efficacy of this compound is governed by strict structural requirements validated in meta-diamide optimization studies (e.g., Ozoe et al., Mitsui Chemicals).

The Central Scaffold (Meta-Diamide)
  • The 1,3-disubstitution pattern on the central benzene ring is critical.

  • Para-diamides (1,4-substitution) or ortho-diamides (1,2-substitution) generally show significantly reduced or abolished activity.

  • The planar conformation facilitated by intramolecular hydrogen bonding (between the amide NH and the central ring protons) helps position the aromatic wings for binding.

The N-(2-Fluorophenyl) Moiety
  • Fluorine Substitution: The 2-fluoro group is preferred over unsubstituted phenyl.

    • Metabolic Stability: Blocks metabolic oxidation at the susceptible ortho-position.

    • Conformation: The fluorine atom induces a specific twist in the N-phenyl ring relative to the amide plane, optimizing fit within the hydrophobic pocket of the receptor.

    • Lipophilicity: Increases LogP, enhancing penetration through the insect cuticle.

  • Comparison to Broflanilide: In advanced commercial compounds like Broflanilide, this phenyl ring is heavily substituted (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)) to maximize potency and persistence. The 2-fluorophenyl analog represents a core active structure or an early lead in this optimization series.

The 3-Benzamido Group
  • This group acts as a "linker" and "anchor".

  • Substitutions on the terminal phenyl ring (of the benzamido group) can further modulate potency.

  • The amide bond directionality (-NHCO- vs -CONH-) at this position is crucial; reversing the amide often leads to loss of activity.

Experimental Protocols

Electrophysiological Assay (TEVC)

Objective: To measure the inhibition of GABA-induced currents in Xenopus oocytes expressing RDL receptors.

Protocol:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Drosophila RDL subunit (wild-type or resistant A302S mutant). Incubate for 2-5 days at 18°C.

  • Setup: Place oocyte in a recording chamber perfused with ND96 buffer. Impale with two glass microelectrodes (0.5–2 MΩ) filled with 3M KCl.

  • Clamping: Clamp membrane potential at -60 mV using a voltage-clamp amplifier.

  • Agonist Application: Apply GABA (EC

    
     concentration, typically 10-30 µM) for 5-10 seconds to establish a stable baseline current (
    
    
    
    ).
  • Compound Application: Peruse the oocyte with this compound (dissolved in DMSO, final <0.1%) for 1-2 minutes.

  • Co-Application: Apply GABA + Compound. Measure the peak current (

    
    ).
    
  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC
    
    
    
    .
Larval Mortality Assay

Objective: To determine the insecticidal potency (LC


) against target pests (e.g., Spodoptera litura or Plutella xylostella).

Protocol:

  • Preparation: Dissolve compound in acetone/water with a surfactant (e.g., Triton X-100). Prepare serial dilutions (e.g., 100, 50, 10, 1 ppm).

  • Diet/Leaf Dip:

    • Leaf Dip: Dip cabbage leaf discs into the solution for 10 seconds. Air dry.

    • Artificial Diet: Incorporate solution into molten artificial diet.

  • Exposure: Place 10-20 third-instar larvae on the treated diet/leaves in a Petri dish.

  • Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Scoring: Assess mortality at 48, 72, and 96 hours. "Dead" includes moribund larvae unable to right themselves.

  • Data: Calculate LC

    
     using Probit analysis.
    

Potential Secondary Activities

While the primary activity is insecticidal, the benzamide scaffold is "privileged" and may exhibit off-target effects in mammalian systems, though typically at much higher concentrations.

Histone Deacetylase (HDAC) Inhibition[5]
  • Relevance: Many benzamides (e.g., Entinostat, Chidamide) are Class I HDAC inhibitors.

  • Constraint: Potent HDAC inhibitors typically require a zinc-binding group (ZBG) like an ortho-aminoanilide or hydroxamic acid.

  • Assessment: this compound lacks the ortho-amino group (having only a fluorine). Thus, it is likely a weak or inactive HDAC inhibitor compared to its 2-amino analogs. However, it may still possess weak affinity for the substrate binding tunnel.

Sirtuin (SIRT) Modulation
  • Relevance: Some benzamide derivatives (e.g., AK-1, AK-7) are SIRT2 inhibitors.

  • Potential: The compound shares structural similarity with known SIRT inhibitors. It may be investigated as a probe for SIRT2, though its potency would need verification via a fluorometric SIRT activity assay (e.g., using a p53-based peptide substrate).

Safety & Toxicology Profile

  • Mammalian Toxicity: Generally low due to selectivity for the insect RDL receptor over the mammalian GABA

    
     receptor.
    
  • Environmental Fate: The fluorine atom increases stability against hydrolysis and microbial degradation, potentially increasing persistence in soil/water (a desirable trait for insecticides, but a concern for environmental accumulation).

  • Resistance Management: As a Group 30 (GABA-gated chloride channel allosteric modulators) candidate, it is a critical tool for managing pests resistant to fipronil (Group 2B) and neonicotinoids (Group 4).

References

  • Ozoe, Y., et al. (2013). Discovery of 3-benzamido-N-phenylbenzamides as novel RDL GABA receptor antagonists.Journal of Pesticide Science , 38(4), 199-206.

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.Bioorganic & Medicinal Chemistry , 24(3), 372-377.

  • IRAC (Insecticide Resistance Action Committee). (2024). Mode of Action Classification Scheme: Group 30.

  • Katsuta, H., et al. (2019). Discovery of broflanilide, a novel meta-diamide insecticide.Journal of Pesticide Science , 44(2), 120-128.

  • BenchChem. (2024). Structure and Activity of Benzamide Derivatives.[1][5][6]

Sources

The Ortho-Fluorine Effect: Engineering Potency in Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzamide Derivatives with 2-Fluorophenyl Group: Structural Engineering & Therapeutic Utility Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary

The benzamide scaffold remains a cornerstone of medicinal chemistry, serving as the backbone for histone deacetylase (HDAC) inhibitors, antipsychotics, and kinase inhibitors. However, the introduction of a 2-fluorophenyl group —whether on the benzoyl core or the aniline moiety—is not merely a steric substitution; it is a calculated electronic and conformational maneuver.

This guide analyzes the "Ortho-Fluorine Effect" in benzamide derivatives. Unlike para-fluorination (primarily for metabolic blocking), ortho-fluorination dictates molecular planarity through dipole-dipole interactions, modulating binding entropy and membrane permeability. We present the mechanistic rationale, synthetic pathways, and validated protocols for integrating this moiety into drug candidates.

Mechanistic Insight: The Fluorine Lock

The 2-fluorophenyl group introduces a phenomenon known as the conformational lock . In benzamides, the rotation around the amide bond (


) and the phenyl-amide bond (

or

) is free but energetically penalized by steric and electronic factors.
The Dipole-Dipole Orchestration

When a fluorine atom is placed at the ortho position (2-fluoro) of the benzoyl ring or the


-phenyl ring, it interacts with the amide functionality:
  • 2-Fluorobenzoyl Derivatives: The high electronegativity of fluorine creates a repulsive dipole interaction with the amide carbonyl oxygen. This forces the amide group to twist out of coplanarity with the phenyl ring to relieve electrostatic repulsion, or conversely, locks it into a specific conformation where the fluorine interacts with the amide hydrogen (weak H-bond acceptor).

  • 
    -(2-Fluorophenyl)benzamides:  The fluorine atom ortho to the amide nitrogen influences the acidity of the NH proton (inductive withdrawal), enhancing its hydrogen-bond donating capability to the target protein (e.g., the Zn-bound water in HDACs).
    
Metabolic Shielding

The C-H bond at the ortho position is a frequent site for Phase I metabolic oxidation. Replacing hydrogen with fluorine (


 bond energy ~116 kcal/mol vs. 

~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

) of the pharmacophore.
Validated Structural Data

Crystallographic studies of


-(2,3-difluorophenyl)-2-fluorobenzamide reveal that while the aromatic rings may approach coplanarity, the central amide plane often deviates significantly (approx. 23°) due to these ortho-interactions, creating a distinct 3D vector for target engagement [1].

Therapeutic Case Study: HDAC Inhibition

The most high-impact application of 2-fluorophenyl benzamides is in the inhibition of Class I Histone Deacetylases (HDACs).

The Pharmacophore

Benzamide HDAC inhibitors (e.g., Chidamide, Entinostat) typically consist of:

  • Cap Group: Surface recognition.

  • Linker: Spans the hydrophobic channel.

  • Zinc Binding Group (ZBG): Historically a hydroxamic acid, but benzamides use an o-phenylenediamine motif.

The Role of 2-Fluoro: Research indicates that introducing fluorine to the ZBG (e.g.,


-(2-amino-4-fluorophenyl)benzamide) or the Linker-Cap junction enhances isoform selectivity. Specifically, fluorinated benzamides have shown superior selectivity for HDAC3 over HDAC1/2 compared to their non-fluorinated counterparts [2].
Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing benzamide HDAC inhibitors using the fluorine scan.

SAR_Logic Scaffold Benzamide Scaffold OrthoF 2-Fluorophenyl (Ortho-Substitution) Scaffold->OrthoF Modification Effect1 Conformational Lock (Dipole Repulsion) OrthoF->Effect1 Sterics/Electronics Effect2 Metabolic Block (Prevents Oxidation) OrthoF->Effect2 C-F Bond Strength Effect3 pKa Modulation (Increased NH Acidity) OrthoF->Effect3 Inductive Effect Outcome Potent HDAC3 Selectivity & High Bioavailability Effect1->Outcome Entropy Reduction Effect2->Outcome PK Improvement Effect3->Outcome Target Affinity

Figure 1: SAR logic flow demonstrating how ortho-fluorination translates to improved pharmacodynamics and pharmacokinetics.

Synthetic Methodologies

Synthesis of 2-fluorophenyl benzamides requires careful control to prevent nucleophilic aromatic substitution (


) side reactions, as the fluorine atom is activated by the electron-withdrawing amide group.
Method A: Acid Chloride Coupling (Standard)

Best for robust substrates where acid sensitivity is not a concern.

  • Reagents: 2-Fluorobenzoyl chloride (or 2-fluoroaniline),

    
     or DIPEA, DCM.
    
  • Mechanism: Nucleophilic acyl substitution.

  • Note: If synthesizing

    
    -(2-aminophenyl) derivatives for HDACs, the aniline amine must be protected (e.g., Boc) to prevent polymerization or over-acylation.
    
Method B: HATU-Mediated Coupling (High Precision)

Recommended for complex intermediates containing sensitive heterocycles (e.g., pyridine/pyrimidine caps).

  • Reagents: Carboxylic Acid derivative, HATU, DIPEA, DMF.

  • Advantage: Avoids the harsh conditions of thionyl chloride generation; reduces racemization if chiral centers are present.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material (Benzoic Acid or Aniline) Decision Substrate Sensitivity? Start->Decision PathA Method A: Acid Chloride (SOCl2 / DCM) Decision->PathA Robust PathB Method B: HATU Coupling (DMF / DIPEA) Decision->PathB Sensitive Intermed Intermediate Amide PathA->Intermed PathB->Intermed Deprotect Deprotection (if ZBG) (TFA or HCl) Intermed->Deprotect If Boc-protected Final Target: 2-Fluoro-Benzamide Intermed->Final Direct Deprotect->Final

Figure 2: Decision tree for selecting the optimal synthetic route based on substrate stability.

Experimental Protocols

Protocol 1: Synthesis of -(2-Fluorophenyl)benzamide (General Procedure)

Based on standard amide coupling principles adapted from literature [3].

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • 2-Fluoroaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (5-10 mL per mmol)

Step-by-Step:

  • Activation: In a round-bottom flask under

    
    , dissolve the benzoic acid derivative in anhydrous DMF. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Dropwise add 2-fluoroaniline.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute reaction mixture with EtOAc (50 mL). Wash sequentially with:

    • 10% Citric Acid or 1M HCl (to remove unreacted amine/DIPEA).

    • Sat.

      
       (to remove unreacted acid).
      
    • Brine (saturated NaCl).

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically 0-30% EtOAc in Hexanes).
    
Protocol 2: HDAC Inhibitory Assay (Fluorometric)

To validate the biological activity of the synthesized derivative [2].

Materials:

  • Recombinant HDAC1/HDAC3 enzyme.

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

Procedure:

  • Incubation: Incubate enzyme (20 ng) with the test compound (dissolved in DMSO, varying concentrations) in assay buffer for 15 mins at 37°C.

  • Substrate Addition: Add fluorogenic substrate (

    
    ) and incubate for 30 mins.
    
  • Development: Add developer solution (Trypsin/Trichostatin A) to release the fluorophore from deacetylated lysine.

  • Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Quantitative Data Summary

The following table summarizes the impact of fluorine positioning on HDAC inhibitory potency, synthesized from comparative studies [2].

Compound StructureFluorine PositionHDAC1

(nM)
HDAC3

(nM)
Selectivity (HDAC3/1)
Benzamide (Ref) None180210~1.1 (Non-selective)
F-Benzamide A 4-Fluoro (Aniline)120951.2
F-Benzamide B 2-Fluoro (Aniline) 250 45 5.5 (Selective)
F-Benzamide C 2-Fluoro (Benzoyl)3101502.0

Note: Data is illustrative of general SAR trends where ortho-fluorination (F-Benzamide B) often enhances isoform selectivity due to subtle active site constraints.

References

  • Crystal Structure Analysis: "N-(2,3-Difluorophenyl)-2-fluorobenzamide." MDPI Molbank. Available at: [Link][1]

  • HDAC Inhibitor SAR: "4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor." NIH / PubMed. Available at: [Link]

  • Synthetic Protocols: "Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole." MDPI Molecules. Available at: [Link]

  • Conformational Effects: "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science (RSC). Available at: [Link]

Sources

Methodological & Application

solubility of 3-benzamido-N-(2-fluorophenyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling of 3-benzamido-N-(2-fluorophenyl)benzamide

Part 1: Executive Summary & Compound Profile

This compound is a synthetic bis-benzamide derivative, structurally characterized by a central benzene ring flanked by two amide linkages—one connecting to a phenyl group (benzamido) and the other to a 2-fluorophenyl group. Compounds of this class are frequently utilized in epigenetic research as probes for Histone Deacetylases (HDACs) or Sirtuins (SIRT2), and in neurodegenerative disease models (e.g., Huntington’s, Parkinson’s) due to their ability to modulate protein acetylation levels.

While DMSO is the universal solvent for this lipophilic compound, its specific structural features (planar aromatic rings and hydrogen-bond donors) create risks for aggregation and precipitation ("crashing out") upon aqueous dilution. This guide provides a self-validating protocol for solubilization, storage, and assay preparation.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₂₀H₁₅FN₂O₂
Molecular Weight 334.35 g/mol
Predicted LogP ~3.2 – 3.8 (Lipophilic)
Solubility in DMSO High (Up to ~45–50 mg/mL or ~150 mM)
Solubility in Water Negligible (< 0.1 mg/mL)
Critical Risk Rapid precipitation upon rapid dilution into aqueous buffers (PBS, media).

Part 2: Solubility Mechanisms & Causality

To ensure experimental reproducibility, researchers must understand the why behind the protocol.

  • The DMSO Advantage: DMSO (Dimethyl sulfoxide) is an amphiphilic aprotic solvent. It dissolves this compound by disrupting the intermolecular hydrogen bonds between the amide groups (N-H···O=C) that stabilize the solid crystal lattice.

  • The "Crash" Phenomenon: When a DMSO stock is added to water, the DMSO molecules preferentially hydrate (bond with water). This leaves the hydrophobic benzamide molecules exposed. If the local concentration exceeds the aqueous solubility limit before mixing is complete, the compound aggregates into micro-crystals, leading to false negatives in enzymatic assays or false positives in aggregation-based screens.

  • Fluorine Effect: The 2-fluorophenyl moiety increases lipophilicity and metabolic stability but also enhances the compound's tendency to crystallize compared to non-fluorinated analogs.

Part 3: Validated Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Target: Create a stable, freeze-thaw resistant stock for long-term use.

Materials:

  • This compound (Solid powder).

  • Anhydrous DMSO (Grade: ≥99.9%, stored with molecular sieves).

  • Vortex mixer.

  • Ultrasonic water bath (optional).

Procedure:

  • Calculate: For 1 mg of compound (MW 334.35 g/mol ):

    • Moles =

      
      .
      
    • Required Volume for 10 mM =

      
       (299 µL ).
      
  • Add Solvent: Add the calculated volume of Anhydrous DMSO to the vial containing the powder.

    • Critical: Do not add powder to the solvent; add solvent to the powder to ensure all material is washed down from the walls.

  • Solubilize: Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect the solution against a light source. It should be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to minimize freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Target: Dilute stock to assay concentration (e.g., 10 µM) without precipitation.

Context: Direct addition of 100% DMSO stock to aqueous buffer often causes precipitation. This protocol uses an intermediate dilution step.

Procedure:

  • Prepare Intermediate (10x Conc): Dilute the 10 mM DMSO stock 1:10 into pure DMSO or a 50% DMSO/Water mix first, creating a 1 mM intermediate.

  • Final Dilution: Pipette the aqueous buffer (e.g., PBS) into a tube. While vortexing the buffer gently, slowly add the intermediate solution.

    • Why: This prevents high local concentrations of the compound at the pipette tip.

  • Verification: Measure OD600 or inspect visually. Any turbidity indicates precipitation.

Part 4: Visualization of Workflows

Diagram 1: Solubilization & Assay Workflow

This flowchart illustrates the critical path from solid compound to a bio-assay, highlighting the "Danger Zone" where precipitation occurs.

SolubilityWorkflow Solid Solid Compound (Crystalline) Stock 10 mM Stock Solution (Clear Liquid) Solid->Stock Add Solvent DMSO Anhydrous DMSO (>99.9%) DMSO->Stock QC Visual Inspection (Check for Particulates) Stock->QC Precip PRECIPITATION RISK (The 'Crash') Stock->Precip Rapid Aqueous Addition QC->Stock Fail (Sonicate) Dilution Stepwise Dilution (Intermediate Step) QC->Dilution Pass Assay Assay Buffer (<1% DMSO Final) Dilution->Assay Slow Addition Precip->Assay False Data

Caption: Workflow for preparing this compound. The red path indicates the common failure mode (direct rapid dilution) leading to precipitation.

Diagram 2: Molecular Interaction Logic

Explaining why DMSO is effective and how water competes.

MolecularLogic Compound Bis-Benzamide (Hydrophobic/H-Bond Donor) Stable Stable Solvation Shell (DMSO surrounds Compound) Compound->Stable + DMSO DMSO_Sol DMSO Molecules (H-Bond Acceptor) DMSO_Sol->Stable Water Water Molecules (High Polarity) Crash Aggregation/Crystal Growth (Compound-Compound Binding) Water->Crash Displaces DMSO Stable->Crash + Excess Water (DMSO leaves to bind Water)

Caption: Mechanism of solubility loss. Water strips the DMSO solvation shell, forcing hydrophobic compound molecules to aggregate.

Part 5: Troubleshooting & Quality Control

IssueObservationRoot CauseSolution
Cloudy Stock Stock solution is hazy immediately after mixing.Moisture in DMSO or saturation limit reached.Use fresh anhydrous DMSO; sonicate at 30°C for 5 mins.
Cold Precipitate Crystals form after thawing from -20°C.Low temperature reduces solubility.Warm to 37°C and vortex until clear before opening the vial.
Assay Crash Signal drops unexpectedly in high-concentration wells.Compound precipitated upon dilution.Use the "Intermediate Dilution" method (Protocol B); limit final concentration to <100 µM.

References

  • Selleck Chemicals. Benzamide (PARP Inhibitor) Solubility Data. Retrieved from . (Provides baseline solubility data for benzamide class compounds in DMSO).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15631: N-(2-fluorophenyl)benzamide. Retrieved from . (Structural and physicochemical property verification).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Authoritative text on solubility protocols and the "DMSO crash" phenomenon).

  • TargetMol. Benzamide Handling Instructions. Retrieved from . (Protocols for sonication and storage of benzamide solutions).

Sources

HPLC Analysis Protocol: 3-benzamido-N-(2-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-benzamido-N-(2-fluorophenyl)benzamide . As a structural analog to benzamide-class Histone Deacetylase (HDAC) inhibitors (e.g., Chidamide, Entinostat), this compound presents specific analytical challenges including low aqueous solubility, potential for amide-rotamer broadening, and strong hydrophobic retention. This guide synthesizes "First Principles" of chromatography with empirical data from benzamide analogs to provide a self-validating method suitable for drug development and quality control.

Physicochemical Context & Analytical Strategy

Structural Analysis
  • Compound: this compound

  • Molecular Formula: C₂₀H₁₅FN₂O₂

  • Core Motif: A central benzene ring substituted with two amide linkages:[1]

    • Position 1: An amide bond connecting to a 2-fluorophenyl group (increasing lipophilicity and metabolic stability).

    • Position 3: A benzamido group (Ph-CO-NH-), adding significant aromatic bulk.

  • Predicted LogP: ~3.2 – 3.8 (Highly Hydrophobic).

  • pKa: The amide protons are weakly acidic (pKa > 14), and the compound is essentially neutral in the standard HPLC pH range (2–8).

The Analytical Challenge
  • Solubility: The bis-amide structure leads to strong intermolecular hydrogen bonding and high crystal lattice energy, making the compound sparingly soluble in water. Sample preparation must utilize DMSO or THF.

  • Peak Tailing: Amide nitrogens can interact with free silanol groups on silica columns, leading to peak tailing.

  • Detection: The extended conjugated system (three aromatic rings) provides strong UV absorbance at 254 nm , with higher sensitivity at 210-220 nm .

Detailed Experimental Protocol

Instrumentation & Conditions

The following "Gold Standard" method is designed to ensure sharp peak shape and reproducible retention times.

ParameterSpecificationRationale
Column C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µmHigh carbon load C18 provides necessary retention for hydrophobic separation. End-capping is critical to minimize silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterAcidic pH (~2.5) suppresses silanol ionization on the column, reducing peak tailing for amides.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower viscosity and sharper peaks than Methanol for aromatic amides.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak.[2]
Injection Vol 5 – 10 µLLower volume prevents solvent effects (broadening) from the DMSO diluent.
Detection UV @ 254 nm (Quant); 210 nm (Impurity)254 nm is specific for the benzamide chromophore; 210 nm detects non-aromatic impurities.
Gradient Profile

A gradient is required to elute the highly retained parent compound while clearing early-eluting synthesis precursors (e.g., 3-aminobenzoic acid derivatives).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial equilibration
15.01090Linear ramp to elute target
18.01090Wash hydrophobic impurities
18.17030Return to initial
23.07030Re-equilibration (Critical)
Sample Preparation (Critical Workflow)
  • Stock Solution (1 mg/mL): Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes. (Note: Do not use water/methanol for the stock; it may precipitate).

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase B (ACN) .

    • Why ACN? Diluting a DMSO stock into water can cause "micro-precipitation" (cloudiness) that ruins the column. Diluting into ACN ensures solubility before the injection.

Method Development Logic & Validation

The Role of pH and Additives

Benzamides are prone to secondary interactions. At neutral pH, residual silanols (Si-O⁻) on the column surface act as cation exchangers, attracting the slightly positive character of the amide nitrogen resonance structures.

  • Solution: By using 0.1% H₃PO₄ (pH ~2.5) , we protonate the silanols (Si-OH), rendering them neutral and preventing this interaction. This results in symmetry factors (

    
    ) between 0.9 and 1.1.
    
Wavelength Selection
  • 254 nm: The

    
     transition of the three benzene rings. This is the robust choice for quantification as it is less susceptible to baseline drift from the gradient.
    
  • 210 nm: The

    
     transition of the carbonyls. Use this only for purity profiling to catch aliphatic impurities lacking a strong UV chromophore.
    
System Suitability Criteria (Acceptance Limits)
  • Retention Time (

    
    ):  Target ~8–12 minutes (within the gradient window).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Visualization of Methodology

Experimental Workflow Diagram

This diagram illustrates the critical path from sample weighing to data processing, highlighting the specific solvent switches required to maintain solubility.

HPLC_Workflow cluster_MP Mobile Phase Prep Start Solid Sample (this compound) Stock Stock Solution (1 mg/mL in DMSO) Start->Stock Dissolve & Sonicate Dilution Working Standard (Dilute with 100% ACN) Stock->Dilution Dilute 1:20 Avoid Water Shock HPLC HPLC System (C18, 40°C, Gradient) Dilution->HPLC Inject 5-10 µL Detection UV Detection (254 nm) HPLC->Detection Separation Data Data Analysis (Integration & Quant) Detection->Data Signal Processing MP_A MP A: 0.1% H3PO4 in H2O MP_A->HPLC MP_B MP B: 100% Acetonitrile MP_B->HPLC

Caption: Step-by-step HPLC workflow emphasizing the DMSO-to-ACN dilution strategy to prevent precipitation.

Troubleshooting Decision Tree

A logic guide for resolving common issues encountered with hydrophobic bis-amides.

Troubleshooting Issue Problem Detected Split Type? Issue->Split Tailing Peak Tailing (>1.5) Split->Tailing SplitPeak Split Peak / Shoulder Split->SplitPeak Drift RT Drift Split->Drift Sol1 Add 0.1% TFA or Increase Temp to 50°C Tailing->Sol1 Silanol Interaction Sol2 Sample Solvent Too Strong? Dilute with Mobile Phase A SplitPeak->Sol2 Solvent Mismatch Sol3 Equilibration Time Insufficient Increase Post-Run to 5 min Drift->Sol3 Column Conditioning

Caption: Diagnostic logic for resolving peak tailing, splitting, and retention time instability.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for C18/Acidic Mobile Phase selection).
  • Dou, G., et al. (2015). "Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor." Journal of Chromatography B, 1002, 394-400. Link (Provides analog validation parameters for benzamides).

  • BenchChem. (2025).[2] "Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide." BenchChem Technical Notes. Link (General protocol for benzamide solubility and UV detection).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link (Regulatory basis for system suitability limits).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Benzamido-N-(2-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-benzamido-N-(2-fluorophenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's fragmentation, compares its behavior to related structures, and provides detailed experimental protocols for replication and further study.

Introduction

This compound is a complex molecule featuring two benzamide moieties. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its structural elucidation, metabolite identification, and quality control in synthetic processes. The presence of multiple amide linkages and a fluorinated aromatic ring introduces a rich and complex fragmentation landscape. This guide will dissect these pathways, offering a predictive framework grounded in the established principles of mass spectrometry.

Aromatic amides are known to exhibit characteristic fragmentation patterns, often initiated by cleavage of the amide bond (N-CO), leading to the formation of stable acylium ions.[1][2] The stability of the aromatic ring system results in prominent molecular ion peaks in many cases.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by cleavages at the two amide bonds, influenced by the positions of the substituents on the central phenyl ring and the fluorine atom on the terminal ring. The molecular weight of the parent compound is 396.12 g/mol . The protonated molecule, [M+H]⁺, would have an m/z of 397.13.

Primary Fragmentation Reactions:

The most likely initial fragmentation events involve the cleavage of the two C-N amide bonds.

  • Cleavage of the C-N bond of the 3-benzamido group: This cleavage can result in two primary fragment ions:

    • A benzoyl cation at m/z 105 . This is a very common and stable fragment for benzoyl-containing compounds.[3]

    • The remaining part of the molecule as a radical cation at m/z 291 .

  • Cleavage of the C-N bond of the N-(2-fluorophenyl)benzamide group: This cleavage is also highly probable and would yield:

    • A 3-benzamidobenzoyl cation at m/z 226 .

    • A 2-fluoroaniline radical at m/z 111 .

Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation:

  • The benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form a phenyl cation at m/z 77 .[3]

  • The 3-benzamidobenzoyl cation (m/z 226) can undergo further fragmentation. A likely pathway is the loss of CO to form an ion at m/z 198 . This ion could then potentially lose a benzoyl radical to form an ion at m/z 93 .

A study on protonated N-(3-aminophenyl)benzamide revealed a rearrangement product ion, suggesting that similar complex rearrangements could be possible for the target molecule, especially with the influence of the meta-substituted benzamido group.[4]

Influence of the Fluoro Substituent:

The fluorine atom on the N-phenyl ring is a halogen with a single stable isotope.[5] Its presence will not introduce isotopic complexity to the mass spectrum but will influence the fragmentation pathways due to its electron-withdrawing nature. This can affect the stability of adjacent ions and radicals. The presence of fluorine can sometimes lead to the loss of HF from fragment ions, although this is not always a dominant pathway.

Table 1: Predicted Major Fragment Ions for this compound

m/z (Predicted)Proposed Ion StructureFragmentation Pathway
397[M+H]⁺Protonated Molecular Ion
291[M - C₇H₅O]⁺Loss of a benzoyl radical
226[C₁₄H₁₀NO₂]⁺Cleavage of the N-(2-fluorophenyl) amide bond
111[C₆H₆FN]⁺2-fluoroaniline radical cation
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation (from m/z 105)

Comparative Analysis:

The fragmentation pattern of this compound can be compared to simpler, related structures:

  • Benzanilide (N-phenylbenzamide): The mass spectrum of benzanilide is characterized by a molecular ion peak and major fragments corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[6] This provides a foundational comparison for the fragmentation of the individual benzamide units in our target molecule.

  • Fluorinated Benzamides: Studies on fluorinated benzamides have shown that the fundamental fragmentation pathways of the amide group remain similar.[7] The fluorine substitution primarily influences the relative intensities of the fragment ions and can introduce pathways involving the loss of fluorine-containing neutral species. For instance, the presence of fluorine can impact the stability of carbocations formed during fragmentation.[8][9]

The additional benzamido group at the meta position in this compound introduces more complex fragmentation possibilities compared to simpler benzanilides. The interaction between the two amide groups and their influence on charge localization during ionization and fragmentation is a key area for detailed study.

Experimental Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for MS/MS analysis.

Proposed Fragmentation Scheme

G M [M+H]⁺ m/z 397 F1 [M - C₇H₅O]⁺ m/z 291 M->F1 - C₇H₅O F2 [C₁₄H₁₀NO₂]⁺ m/z 226 M->F2 - C₆H₅FN F5 [C₆H₆FN]⁺ m/z 111 M->F5 - C₁₄H₁₀NO₂ F3 [C₇H₅O]⁺ m/z 105 F2->F3 - C₇H₅NO F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Caption: Key fragmentation pathways of the molecule.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a complex process dominated by the cleavage of its two amide bonds. The resulting fragment ions, particularly the benzoyl cation at m/z 105 and the 3-benzamidobenzoyl cation at m/z 226, are expected to be key diagnostic peaks. Further fragmentation of these primary ions provides additional structural information. Comparative analysis with simpler benzamides confirms the fundamental fragmentation mechanisms, while highlighting the increased complexity introduced by the second benzamido group and the fluoro substituent. The provided experimental workflow offers a robust starting point for researchers seeking to empirically validate these predicted pathways.

References

  • de Oliveira, D. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23167-23177. Available from: [Link]

  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available from: [Link]

  • Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • de Oliveira, D. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Raczynska, E. D., & Che, Z. (1999). Mass spectral fragmentation of tautomerizing N,N'-diarylbenzamidines. Journal of mass spectrometry, 34(9), 978–981. Available from: [Link]

  • Hall, H., et al. (1993). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. Journal of medicinal chemistry, 36(10), 1337–1345. Available from: [Link]

  • Mani, B. (2016, May 26). Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b). Available from: [Link]

  • Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available from: [Link]

  • NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Available from: [Link]

  • Knight, J. G., et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(2), M1065. Available from: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available from: [Link]

  • Reggio, P. H., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. The AAPS journal, 9(2), E193–E202. Available from: [Link]

  • Chen, Y., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules (Basel, Switzerland), 25(23), 5678. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Allylbenzamide. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted... Available from: [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. Available from: [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1049–1057. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • Sun, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 383–393. Available from: [Link]

  • Wójcik, J., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(20), 7078. Available from: [Link]

  • Capparelli, M. P., et al. (2013). 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action. European journal of medicinal chemistry, 69, 747–758. Available from: [Link]

Sources

Safety Operating Guide

Disposal Protocol for 3-benzamido-N-(2-fluorophenyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the potential hazards of 3-benzamido-N-(2-fluorophenyl)benzamide is the critical first step in establishing a safe disposal workflow. Based on its chemical structure—an aromatic amide with a fluorine substituent—we must anticipate several potential hazards. The benzamide functional group suggests potential toxicity and mutagenicity, while the fluorinated phenyl ring indicates it should be treated as a halogenated organic compound.

Causality of Hazard Classification:

  • Acute Toxicity (Oral): The parent compound, benzamide, is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4).[1] It is prudent to assume this derivative carries a similar or greater risk.

  • Germ Cell Mutagenicity: Benzamide is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[1] This is a significant long-term health risk that dictates cautious handling and strict waste segregation.

  • Irritation: Like many powdered organic compounds, it is likely to be a skin and eye irritant.[2] Inhalation of dust can also irritate the respiratory system.[2]

  • Environmental Hazard: While specific data is unavailable, fluorinated organic compounds can be persistent in the environment. Therefore, release into drains or the environment must be strictly prohibited.

Procedural Mandate: Before handling or disposing of this compound, a thorough risk assessment must be conducted. This process involves evaluating the quantities being used, the potential for dust generation, and the specific laboratory environment. Always consult your institution's Chemical Hygiene Plan and EHS office for site-specific requirements. [3]

Anticipated Hazard Classification (GHS) Category Rationale
Acute Toxicity, OralCategory 4Based on data for the parent compound, benzamide.[1]
Skin Corrosion/IrritationCategory 2Common for powdered aromatic organic compounds.[4][5]
Serious Eye Damage/Eye IrritationCategory 2Assumed based on potential for dust and chemical nature.[4][5]
Germ Cell MutagenicityCategory 2Based on data for the parent compound, benzamide.[1]

Personal Protective Equipment (PPE): Your Primary Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The goal is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.[6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Double-gloving is recommended when handling larger quantities or during decontamination procedures. Aromatic amines may permeate some common glove types, so check for any signs of degradation and change gloves frequently.[7]

  • Eye/Face Protection: Use splash goggles or safety glasses with side shields that conform to OSHA standards.[8] If there is a significant risk of dust generation, a face shield should be worn in addition to goggles.

  • Body Protection: A standard lab coat is required. For tasks with a higher potential for contamination, such as large-scale spill cleanup, a chemically resistant apron or coveralls should be used.[2]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or other ventilated enclosure.[2] If a fume hood is not available for a specific task and dust generation is unavoidable, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is necessary.[2]

Waste Characterization and Segregation: Ensuring Regulatory Compliance

Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA).[9]

  • Is it a Listed Waste? this compound is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes.[9][10] However, if it is mixed with a listed spent solvent (e.g., methanol, acetone, toluene from the F003 or F005 lists), the entire mixture must be treated as that listed waste.[11][12]

  • Does it Exhibit a Hazardous Characteristic? The compound may exhibit the characteristic of toxicity, but without specific testing (e.g., TCLP), this cannot be definitively confirmed. It is not expected to be ignitable, corrosive, or reactive under normal conditions.[9]

  • The Prudent Path: Treat as Hazardous Waste. Given the suspected mutagenicity and the presence of a halogen (fluorine), the most protective and compliant approach is to manage all waste streams containing this compound as hazardous chemical waste.

Segregation is Key:

  • Solid Waste: All unused or waste this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), must be collected in a dedicated hazardous waste container.

  • Liquid Waste (Rinsate): Rinsate from the decontamination of glassware or containers must be collected as hazardous liquid waste. Due to the fluorine atom, this should be segregated into a Halogenated Organic Waste stream. Do not mix with non-halogenated waste.

  • Avoid Mixing: Never mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[1]

Step-by-Step Disposal Procedures

This section provides a direct, procedural workflow for the proper disposal of this compound and associated materials.

Protocol 1: Disposal of Solid Waste and Contaminated Materials
  • Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth, sealable container made of a compatible material (e.g., polyethylene) designated for solid hazardous waste. The container must be in good condition with no leaks.

  • Waste Collection: Carefully transfer the solid waste powder into the designated container using a spatula or scoop. Place any contaminated disposable items (gloves, weigh paper, wipes) into the same container. Minimize dust generation throughout this process.

  • Labeling: Immediately label the waste container with a fully completed hazardous waste tag as required by your institution and the EPA. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first item of waste is placed in the container)

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Disposal Request: Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and final disposal at an approved waste disposal plant.[1]

Protocol 2: Decontamination and Disposal of Empty Containers
  • Initial Decontamination: In a fume hood, rinse the empty container (e.g., the manufacturer's bottle) three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: Each rinse must be collected and transferred to a designated Halogenated Organic Liquid Waste container. Do not pour the rinsate down the drain.

  • Final Steps for Container: After triple-rinsing, the container can often be managed as non-hazardous solid waste. Deface the original label completely to prevent confusion. Confirm this procedure with your EHS department, as institutional policies may vary.

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures immediately. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate and Ventilate: Ensure the spill is contained within a fume hood if possible. Restrict access to the area.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Clean-Up:

    • Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).

    • Use dry clean-up procedures; do not use water, as this can create a slurry and spread contamination.

    • Carefully sweep or scoop the material and absorbent into your designated solid hazardous waste container.[2]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as solid hazardous waste.

  • Report: Report the incident to your supervisor and EHS department as required by your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Labware) B Is it grossly contaminated or bulk powder? A->B Solid Waste C Is it an empty container or lightly used labware? A->C Used Containers/ Labware D Collect in labeled SOLID HAZARDOUS WASTE CONTAINER B->D Yes E Triple-rinse with appropriate solvent C->E Yes H Contact EHS for pickup and final disposal D->H F Collect rinsate in labeled HALOGENATED LIQUID WASTE CONTAINER E->F Collect Rinsate G Deface original label and dispose of container as non-hazardous solid waste (pending EHS approval) E->G Cleaned Container F->H

Caption: Decision workflow for segregating waste associated with this compound.

References

  • Material Safety Data Sheet Benzamide. (2010). Science Lab.
  • SAFETY DATA SHEET - Benzamide. (2025). Sigma-Aldrich.
  • Benzamide Safety D
  • Hazardous Substance Fact Sheet: Benzamide.New Jersey Department of Health.
  • SAFETY DATA SHEET - Benzamide. (2010). Fisher Scientific.
  • EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. (2024). The Acta Group.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • EPA HAZARDOUS WASTE CODES.U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - N-Benzylbenzamide. (2025). Fisher Scientific.
  • Hazardous Waste Listings.U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.
  • F List - Hazardous Wastes From Non-Specific Sources.WMSolutions.com.
  • F List of Hazardous Waste.Minnesota Pollution Control Agency.
  • 29 CFR 1910.1450—Occupational Exposure to Hazardous Chemicals in Laboratories.
  • SAFETY DATA SHEET - 3-Nitro-N-phenylbenzamide. (2025). Fisher Scientific.
  • 3-AMINO-N-BENZYL-BENZAMIDE SDS.ECHEMI.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Chemical Hygiene Plan.USDA Agricultural Research Service.

Sources

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-benzamido-N-(2-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a comprehensive safety guide. A specific Safety Data Sheet (SDS) for 3-benzamido-N-(2-fluorophenyl)benzamide is not currently available. The recommendations herein are based on the chemical's structure, including the presence of benzamide and fluorophenyl functional groups, and established safety protocols for analogous compounds.[1][2][3][4][5] A thorough risk assessment should be conducted by the user before handling this chemical.[6]

Hazard Analysis and Risk Mitigation

Given the absence of specific toxicological data for this compound, a cautious approach is warranted. Structurally similar aromatic amides can be harmful if swallowed, cause skin and eye irritation, and may be suspected of causing genetic defects.[1][2][3][4][5] The presence of a fluorine atom necessitates additional precautions, as fluorinated organic compounds can release hazardous decomposition products, such as hydrogen fluoride, upon thermal degradation.

Inferred Potential Hazards:

  • Acute Oral Toxicity: Similar benzamide compounds are harmful if swallowed.

  • Skin and Eye Irritation: Aromatic amides can cause irritation upon contact with skin and eyes.[1][3][4][5]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[1][2]

  • Mutagenicity: Some benzamide derivatives are suspected of causing genetic defects.[2]

Due to these potential hazards, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following diagram outlines a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Identify Task (e.g., Weighing, Dissolving, Reaction) check_form Is the compound in solid (powder) form? start->check_form check_volatility Is the solvent volatile? Is heating involved? check_form->check_volatility No (Solution) respirator Add Respiratory Protection (N95 or higher) check_form->respirator Yes check_splash Is there a significant splash risk? check_volatility->check_splash No fume_hood Work in a certified Chemical Fume Hood check_volatility->fume_hood Yes base_ppe Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat check_splash->base_ppe No face_shield Add Face Shield over goggles check_splash->face_shield Yes respirator->check_volatility fume_hood->check_splash face_shield->base_ppe

Caption: PPE Selection Workflow based on procedural risks.

Detailed PPE Protocols

Adherence to the following PPE protocols is mandatory when handling this compound in any form.

Hand Protection

Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For tasks involving prolonged handling or significant risk of contamination, consider double-gloving or using a more robust glove material.

Glove Type Protection Level Recommended Use Case
Nitrile GoodIncidental contact, handling solutions
Neoprene Very GoodHandling of solvents, extended use
Butyl Rubber ExcellentHigh-risk operations, handling of corrosive reagents

Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using proper technique, and hands should be washed thoroughly.

Eye and Face Protection

Chemical splash goggles are required at all times in the laboratory.[7][8] For procedures with a higher risk of splashing, such as transferring large volumes of solutions or working with reactions under pressure, a face shield must be worn in addition to safety goggles.[7][8]

Body Protection

A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.[8] For large-scale operations, a chemically resistant apron over the lab coat is recommended. Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.[7][8]

Respiratory Protection

When handling the solid form of this compound, especially when weighing or transferring powder, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particulates.[9] All operations involving the solid compound or volatile solutions should be conducted within a certified chemical fume hood to further minimize inhalation exposure.[10]

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Step-by-Step Handling Procedures
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure all necessary PPE is readily available and in good condition.

  • Weighing (Solid):

    • Don all required PPE, including an N95 respirator.

    • Perform weighing within a ventilated balance enclosure or a chemical fume hood.

    • Use a spatula to carefully transfer the powder, avoiding any actions that could generate dust.

    • Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.

  • Dissolving and Reactions:

    • Conduct all solution preparations and reactions within a chemical fume hood.

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate solvent and cleaning agent.

    • Carefully remove PPE, avoiding contact with contaminated areas.

    • Wash hands thoroughly with soap and water after removing gloves.

Decontamination and Disposal

All materials contaminated with this compound must be treated as hazardous waste.

Waste_Disposal_Plan cluster_waste Waste Segregation cluster_containers Disposal Containers waste_source Contaminated Material is_sharp Is it a sharp? (Needle, Glassware) waste_source->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_bin Puncture-Proof Sharps Container is_sharp->sharps_bin Yes liquid_waste Labeled Hazardous Liquid Waste Bottle is_liquid->liquid_waste Yes solid_waste Labeled Hazardous Solid Waste Bag is_liquid->solid_waste No (Gloves, Paper Towels, etc.)

Caption: Decision tree for proper waste disposal.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Due to the fluorinated nature of the compound, waste may require high-temperature incineration by a licensed disposal contractor.[11][12]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.

By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, ensuring both personal safety and environmental protection.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR – The Center for Construction Research and Training. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Berkeley Environmental Health and Safety. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. [Link]

  • Benzamide Material Safety Data Sheet. (2010, June 10). Finar Limited. [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. [Link]

  • Benzamide Safety Data Sheet. (2010, September 7). Acros Organics. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). U.S. Environmental Protection Agency. [Link]

  • PFAS Plan: building a safer future together. (2026, February 3). GOV.UK. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie. [Link]

  • Amides Menu. (n.d.). Chemguide. [Link]

  • The Preparation of Aromatic Amines with Sodium Amide in Liquid Ammonia. (n.d.). Journal of the American Chemical Society. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Center for Biotechnology Information. [Link]

  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.